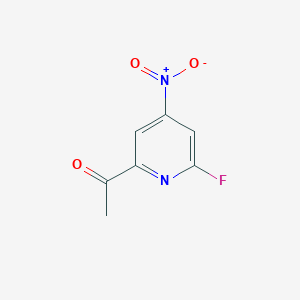
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5FN2O3 and a molecular weight of 184.12 g/mol . This compound is characterized by the presence of a fluorine atom and a nitro group attached to a pyridine ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-4-nitropyridin-2-YL)ethanone typically involves the fluorination of pyridine derivatives. One common method is the selective fluorination of pyridine using reagents such as Selectfluor® . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 1-(6-Fluoro-4-aminopyridin-2-YL)ethanone.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Fluoro-4-nitropyridin-2-YL)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the fluorine and nitro groups may influence its reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Fluoropyridin-2-yl)ethanone: Similar structure but lacks the nitro group.
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone: Contains a pyrrolidine group instead of a nitro group.
Uniqueness
1-(6-Fluoro-4-nitropyridin-2-YL)ethanone is unique due to the presence of both a fluorine atom and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications and chemical reactions.
Propriétés
Formule moléculaire |
C7H5FN2O3 |
|---|---|
Poids moléculaire |
184.12 g/mol |
Nom IUPAC |
1-(6-fluoro-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5FN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
Clé InChI |
DZYUNFBAPUBXBW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















